Methyl 4-bromo-3-(cyanomethyl)benzoate
CAS No.:
Cat. No.: VC13837322
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8BrNO2 |
|---|---|
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | methyl 4-bromo-3-(cyanomethyl)benzoate |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-14-10(13)8-2-3-9(11)7(6-8)4-5-12/h2-3,6H,4H2,1H3 |
| Standard InChI Key | IKKUAWDVRRLIHM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)Br)CC#N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)Br)CC#N |
Introduction
Potential Applications
While specific applications of Methyl 4-bromo-3-(cyanomethyl)benzoate are not well-documented, compounds with similar structures are often used in organic synthesis, medicinal chemistry, and as intermediates in pharmaceutical production. The presence of a bromine atom and a cyanomethyl group could make it useful for further chemical modifications.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multi-step reactions, including nucleophilic substitutions and esterifications. For example, the synthesis of related compounds like methyl 4-bromo-2-(cyanomethyl)benzoate involves the incorporation of cyanomethyl groups through specific chemical transformations.
Research Findings
Research on compounds with similar structures, such as methyl 4-bromo-2-(cyanomethyl)benzoate, highlights their potential in environmental remediation and biological activity. These compounds can interact with specific molecular targets, influencing biochemical pathways, which is crucial for drug development and therapeutic interventions.
Comparison with Similar Compounds
Methyl 4-bromo-3-(cyanomethyl)benzoate shares structural similarities with other benzoate derivatives but differs in the position of the bromine and cyanomethyl groups. This difference affects its reactivity and potential applications.
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-3-(cyanomethyl)benzoate | Not explicitly available | Bromine and cyanomethyl groups |
| Methyl 4-bromo-2-(cyanomethyl)benzoate | C10H8BrNO2 | Bromine and cyanomethyl groups at different positions |
| Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | Lacks bromine but retains cyanomethyl functionality |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume